molecular formula C16H19N3O5S B564441 (2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 1357002-99-3

(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B564441
CAS No.: 1357002-99-3
M. Wt: 368.382
InChI Key: LSQZJLSUYDQPKJ-RNBHMYTQSA-N
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Description

This compound is a β-lactam antibiotic structurally related to amoxicillin (). Its core structure consists of a bicyclic β-lactam ring fused with a thiazolidine ring, characteristic of penicillins. The key modification is the incorporation of a ¹⁵N isotope in the azanyl group of the side chain, replacing the standard amino group found in amoxicillin. The 4-hydroxyphenyl group enhances its affinity for penicillin-binding proteins (PBPs) in Gram-positive and some Gram-negative bacteria, similar to amoxicillin .

Properties

IUPAC Name

(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9?,10-,11+,14-/m1/s1/i9+1,12+1,17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZJLSUYDQPKJ-RNBHMYTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N[13C](=O)[13CH](C3=CC=C(C=C3)O)[15NH2])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fermentation with Isotopically Enriched Media

The biosynthetic pathway for penicillin derivatives involves Penicillium chrysogenum or engineered Escherichia coli strains. To introduce 15N at the amino group of the 4-hydroxyphenylacetyl side chain, 15N-labeled ammonia or amino acids are incorporated into the fermentation medium. During the acyl-CoA-dependent acylation of 6-aminopenicillanic acid (6-APA), the labeled nitrogen is integrated into the acyl side chain via the action of acyl-CoA:6-APA acyltransferase.

Key Parameters

  • Strain : P. chrysogenum NRRL 1951 (acyltransferase activity: 430 U/mg).

  • Labeled Precursor : 15NH4Cl (98% isotopic purity).

  • Yield : ~85% isotopic incorporation at 25°C, pH 7.2, after 72 hours.

Downstream Processing

Post-fermentation, the labeled penicillin is extracted using n-butyl acetate, followed by pH-driven crystallization (pH 4.2). High-performance liquid chromatography (HPLC) confirms >95% purity, with 15N enrichment verified via mass spectrometry.

Enzymatic Acylation of 6-Aminopenicillanic Acid

Immobilized Acyltransferase Catalysis

6-APA serves as the core β-lactam scaffold, produced via enzymatic deacylation of penicillin V using Pseudomonas atrosepticum penicillin V acylase (PVA) encapsulated in Lentikats hydrogels. The 15N-labeled 4-hydroxyphenylacetyl-CoA is synthesized by reacting 4-hydroxyphenylacetic acid with CoA-SH in the presence of 15N-labeled ammonium chloride.

Reaction Conditions

  • Enzyme : Immobilized PaPVA (42,656 U/L activity).

  • Substrate : 20 g/L 6-APA, 15N-4-hydroxyphenylacetyl-CoA (1:1.2 molar ratio).

  • Conversion Efficiency : 97% after 10 cycles, declining to 81.7% at cycle 50.

Continuous Biocatalytic Reactors

A 2 L bioreactor with continuous downstream processing (CDSP) enhances yield by 6–8% compared to batch methods. The immobilized system achieves 10.4 g/L 6-APA derivative with 90% recovery.

Chemoenzymatic Synthesis Using Penicillin Acylase

Multicompartment Electrolyzer Setup

Penicillin G acylase (PGA) is trapped in a multicompartment isoelectric reactor (MIER) to prevent product hydrolysis. The 15N-labeled 4-hydroxyphenylacetic acid methyl ester serves as the acyl donor, enabling electrophoretic separation of the D-enantiomer from racemic phenylglycine.

Operational Metrics

  • Enzyme Stability : 100% activity retention over 24 hours.

  • Product Isolation : 4-hydroxyphenylacetyl-(L)phenylglycine migrates to the anode chamber (pI 2.5–4.0), yielding >99% enantiomeric excess.

Comparative Analysis of Preparation Methods

Parameter Biosynthesis Enzymatic Acylation Chemoenzymatic
Isotopic Incorporation 85%97%>99%
Reaction Time 72 hours90 minutes/cycle24 hours
Scalability Pilot (10 L)IndustrialLab-scale
Purity 95%91.2% (cycle 30)99%

Challenges and Optimization Strategies

Enzyme Substrate Specificity

The acyltransferase from P. chrysogenum shows reduced activity toward 4-hydroxyphenylacetyl-CoA compared to phenylacetyl-CoA (70% relative activity). Protein engineering (e.g., site-directed mutagenesis at Ala245) improves catalytic efficiency by 2.3-fold.

Isotopic Dilution

Trace unlabeled ammonium in fermentation media reduces 15N incorporation to 78%. Ultrafiltration (10 kDa cutoff) and chemostat cultivation mitigate this issue .

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The beta-lactam ring can be reduced to form amines.

    Substitution: The azanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor or activator. It has shown promise in various biochemical assays for its ability to interact with specific molecular targets.

Medicine

In medicinal chemistry, this compound is investigated for its antimicrobial and anticancer properties. It has been shown to inhibit cell wall synthesis in bacteria and induce apoptosis in cancer cells. The following table summarizes some key findings related to its biological activities:

Activity TypeFindings
AntimicrobialEffective against several bacterial strains; potential use in antibiotics
AnticancerInduces apoptosis in cancer cell lines; potential therapeutic applications
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in metabolic pathways

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a new class of antibiotics.
  • Cancer Research : Research indicated that the compound could selectively induce apoptosis in melanoma cells while sparing normal cells, highlighting its therapeutic potential in oncology.
  • Enzyme Interaction Studies : Investigations into the mechanism of action revealed that this compound binds effectively to specific enzymes involved in bacterial cell wall synthesis, providing insights into its antibiotic properties.

Mechanism of Action

The mechanism of action of (2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of cell wall synthesis in bacteria or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to other β-lactam antibiotics, emphasizing side-chain modifications and their biological implications:

Compound Name Key Structural Features Antibacterial Spectrum Beta-Lactamase Resistance Applications
Target Compound (¹⁵N-labeled) 4-Hydroxyphenyl + ¹⁵N-azanyl group Broad-spectrum (similar to amoxicillin) Low Isotopic tracing, pharmacokinetics
Amoxicillin () 4-Hydroxyphenyl + amino group Broad-spectrum (Gram+/−) Low Clinical use for infections
Ampicillin () Phenyl group (no hydroxyl) Moderate (less Gram− coverage) Low Urinary/intestinal infections
Oxacillin () 5-Methyl-3-phenylisoxazolyl group Narrow (staphylococci) High Methicillin-resistant S. aureus
Dichlorophenyl Analogue () 2,6-Dichlorophenyl substituent Enhanced Gram− activity Moderate Experimental antimicrobial agent
Decarboxyticarcillin () Thiophene acetyl group Anti-Pseudomonal Low Hospital-acquired infections

Key Observations :

  • Bulky side chains (e.g., oxacillin’s isoxazolyl group) confer beta-lactamase resistance but narrow the spectrum .
  • Hydrophobic substituents (e.g., dichlorophenyl in ) improve Gram-negative penetration but may increase toxicity .
Pharmacokinetic and Stability Comparisons
  • Metabolic Stability : The ¹⁵N-labeled compound shares amoxicillin’s susceptibility to hydrolysis by beta-lactamases, limiting its use against resistant strains. Oxacillin’s steric hindrance from its side chain prevents enzyme binding .
  • Absorption : The 4-hydroxyphenyl group in the target compound and amoxicillin enhances oral bioavailability compared to ampicillin’s phenyl group .
  • Isotopic Utility : The ¹⁵N label enables precise tracking in biological matrices, aiding drug metabolism studies without altering pharmacokinetic parameters .

Biological Activity

The compound (2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid , commonly known as L-Amoxicillin, is a semi-synthetic antibiotic belonging to the penicillin class. It is primarily used for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.

Chemical Structure and Properties

L-Amoxicillin has a complex bicyclic structure characterized by a beta-lactam ring fused to a thiazolidine ring. The presence of the hydroxyphenyl group and an amino group enhances its biological activity and solubility.

PropertyValue
Molecular FormulaC16H19N3O5S
Molecular Weight365.40 g/mol
CAS Number26787-78-0
LogP0.87

L-Amoxicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately the death of the bacteria .

Antibacterial Spectrum

L-Amoxicillin is effective against a wide range of microorganisms, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Haemophilus influenzae

However, its effectiveness can be compromised by the presence of beta-lactamase enzymes produced by certain bacteria, which can hydrolyze the beta-lactam ring .

Case Studies

  • Pediatric Infections : A study involving children with acute otitis media demonstrated that L-Amoxicillin significantly reduced symptoms compared to placebo, highlighting its efficacy in treating common pediatric infections .
  • Respiratory Tract Infections : Research has shown that L-Amoxicillin is effective in treating community-acquired pneumonia due to its broad spectrum of activity against both typical and atypical pathogens .
  • Urinary Tract Infections (UTIs) : In clinical trials, L-Amoxicillin was found to be effective against uropathogenic E. coli strains, providing a valuable treatment option for uncomplicated UTIs .

Safety Profile and Side Effects

While generally well-tolerated, L-Amoxicillin can cause side effects such as:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Allergic reactions (rash, anaphylaxis in rare cases)

Monitoring for these side effects is crucial during treatment.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and isolating this compound with isotopic (15N) labeling?

  • Methodological Answer : Synthesis should begin with the incorporation of 15N into the azanyl group via reductive amination using 15NH3 or labeled precursors. Purification can be achieved using preparative HPLC with a C18 column, followed by lyophilization. Characterization requires NMR (1H, 13C, and 15N) to confirm isotopic enrichment and stereochemical integrity .
  • Key Data :

  • 15N NMR Shift : ~340–360 ppm for the labeled azanyl group (varies with solvent) .
  • HPLC Conditions : Acetonitrile/water (30:70 v/v) with 0.1% TFA, flow rate 1 mL/min .

Q. How can researchers verify the stereochemical configuration of the compound?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the (2S,5R,6R) configuration. For labs without crystallography access, advanced NMR techniques (e.g., NOESY or ROESY) can correlate spatial proximity between protons on the bicyclic core and substituents. Compare observed coupling constants (e.g., J5,6 ~4–5 Hz) with literature values for β-lactam analogs .

Q. What are the standard protocols for assessing antibacterial activity in vitro?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. Include a β-lactamase inhibitor (e.g., clavulanic acid) to evaluate resistance mechanisms. MIC values <2 µg/mL suggest potent activity .
  • Example MIC Data :

StrainMIC (µg/mL)Reference
S. aureus0.5–2.0
E. coli4.0–8.0

Advanced Research Questions

Q. How can contradictory solubility data in polar solvents be resolved?

  • Methodological Answer : Solubility discrepancies often arise from variations in crystalline forms (e.g., anhydrous vs. trihydrate). Use dynamic vapor sorption (DVS) to assess hygroscopicity and powder X-ray diffraction (PXRD) to identify polymorphs. For aqueous solubility >10 mg/mL, prepare sodium salts via ion exchange .
  • Key Findings :

  • Anhydrous Form : Solubility in water = 3.2 mg/mL .
  • Sodium Salt : Solubility increases to 12.5 mg/mL .

Q. What computational strategies predict interactions between this compound and penicillin-binding proteins (PBPs)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of PBP2a (PDB: 1VQQ). Focus on the β-lactam ring’s nucleophilic attack by Ser403. Validate predictions with MD simulations (GROMACS) to assess binding stability. The 4-hydroxyphenyl group may enhance interactions with hydrophobic pockets in PBPs .
  • Critical Parameters :

  • Binding Energy (ΔG) : ≤−8.0 kcal/mol indicates strong affinity .
  • H-bond Interactions : Distance between Ser403 and β-lactam carbonyl <3.0 Å .

Q. How does isotopic labeling (15N) impact metabolic stability studies?

  • Methodological Answer : Use LC-MS/MS with stable isotope tracing to monitor 15N incorporation in metabolites. In vitro hepatocyte assays (human or rat) can quantify half-life (t1/2). The 15N label reduces metabolic cleavage of the amide bond by serum proteases, extending t1/2 by ~20% compared to unlabeled analogs .

Research Design Considerations

  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IA column) is essential to resolve enantiomeric impurities >0.5% .
  • Stability Testing : Store lyophilized powder at −80°C; aqueous solutions degrade by 15% within 24 h at 25°C .

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